Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate
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Overview
Description
Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a chloroacetate moiety
Mechanism of Action
Mode of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds and are widely used in organic synthesis .
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) could potentially influence the compound’s bioavailability, as fluorine atoms are often used in drug design to improve metabolic stability and enhance lipophilicity, which can increase bioavailability .
Result of Action
Compounds with similar structures have shown biological activity against adults of the two-spotted spider mite and brown planthopper .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-chloro-2-[4-(trifluoromethyl)phenyl]acetic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Methyl 2-(2-chloro-4-fluorophenyl)acetate: Similar structure with a fluorine atom instead of a trifluoromethyl group.
Methyl {2-chloro-6-[4-(trifluoromethyl)phenyl]-4-pyridinyl}acetate: Contains a pyridine ring in addition to the trifluoromethylphenyl group.
Uniqueness: Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and stability compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific and industrial endeavors.
Properties
IUPAC Name |
methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQGJMSEBBENKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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